molecular formula C5H6N2 B587970 4-Aminopyridine-d6 CAS No. 45498-20-2

4-Aminopyridine-d6

Cat. No. B587970
CAS RN: 45498-20-2
M. Wt: 100.154
InChI Key: NUKYPUAOHBNCPY-UDDMDDBKSA-N
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Description

4-Aminopyridine-d6, also known as 4-Pyridin-2,3,5,6-d4-amine-d2, is a stable isotope with an empirical formula of C5D6N2. It has a molecular weight of 100.15 and a CAS Number of 45498-20-2 .


Synthesis Analysis

The synthesis of 4-aminopyridine derivatives has been studied for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . The usual way of commercial 4-aminopyridine preparation is a two-stage synthesis starting from pyridine and including 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .


Molecular Structure Analysis

The molecular structure of 4-Aminopyridine consists of a pyridine ring with an amino group at the 4-position .


Chemical Reactions Analysis

4-Aminopyridine has been used in various chemical reactions. For example, it has been used in the synthesis of Schiff bases of 4AP (SBAPs) for their putative cognition-enhancing, antiamnesic, and anticholinesterase activity . It has also been used in the reaction with o-vanillin to produce typical Schiff compounds .


Physical And Chemical Properties Analysis

4-Aminopyridine is highly toxic to animals, with an approximate oral LD50 of 3.7 mg/kg body weight in the dog .

Scientific Research Applications

Neurological Applications

  • Treatment of Neurological Disorders : 4-Aminopyridine (4-AP) is investigated for treating neurological disorders, including multiple sclerosis (MS). It enhances neurotransmission at neuromuscular junctions and other synapses, offering potential benefits in managing prolonged paralysis caused by certain medical conditions (Pickett & Enns, 1996).

  • Improving Neuromuscular Transmission : Clinical trials have shown that 4-AP improves muscle strength and neuromuscular transmission in myasthenia gravis patients. This suggests its potential as a supplementary drug in treating this condition (Lundh, Nilsson, & Rosén, 1979).

  • Enhancing Cognitive Function : Although results are mixed, some studies indicate that 4-AP may have a beneficial impact on cognitive function in MS patients, suggesting its potential for broader neurological applications (Smits et al., 1994).

Biochemical Research

  • Potassium Channel Blocker : 4-AP is known as a voltage-sensitive K+-channel blocker. Its interaction with these channels has been extensively studied in vitro, providing insights into its mechanism of action at the molecular level (Kirsch et al., 1993).

  • Influence on Calcium Channels : Research has demonstrated that 4-AP and its analogs can stimulate high voltage-activated Ca2+ channels in neurons. This finding challenges the conventional view of 4-AP's role in synaptic and neuromuscular transmission, pointing towards a more complex mechanism of action (Wu et al., 2009).

  • Facilitating Nerve Regeneration : Studies have indicated that 4-AP, especially through transdermal delivery, can accelerate motor functional recovery and improve nerve morphology following traumatic nerve injuries. This suggests its potential in regenerative medicine (Clark et al., 2019).

Safety And Hazards

4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

4-Aminopyridine has been used in the treatment of multiple sclerosis and other neurological disorders . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

properties

IUPAC Name

N,N,2,3,5,6-hexadeuteriopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYPUAOHBNCPY-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-d6

CAS RN

286367-79-1
Record name 4-Aminopyridine-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
Y Sun, K Ramos-Torres, P Brugarolas - bioRxiv, 2022 - biorxiv.org
… 4-aminopyridine-d6 (98% deuterium incorporation) was purchased from CDN isotopes. The protium/deuterium exchange reaction was conducted with Biotage® Initiator+ microwave …
Number of citations: 1 www.biorxiv.org
HC de Kraker - 2022 - search.proquest.com
The annual NIH report states that pain affects more Americans than diabetes, heart disease, and cancer combined. Furthermore, chronic pain is the most common cause of long-term …
Number of citations: 0 search.proquest.com

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